molecular formula C7H7Cl2N B12965755 2-Chloro-5-(chloromethyl)-4-methylpyridine

2-Chloro-5-(chloromethyl)-4-methylpyridine

Cat. No.: B12965755
M. Wt: 176.04 g/mol
InChI Key: VWCCSDFSIAVAHL-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-4-methylpyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and diisopropyl azodicarboxylate as a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The use of airlift circulating reactors helps improve yield and reduce chlorine consumption .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-4-methylpyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)thiazole
  • 2-Chloro-5-(chloromethyl)pyridine

Uniqueness

2-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals .

Biological Activity

2-Chloro-5-(chloromethyl)-4-methylpyridine is a chlorinated pyridine derivative that has garnered attention due to its biological activity, particularly in agricultural and pharmaceutical applications. This compound serves primarily as an intermediate in the synthesis of various insecticides and has implications for human health due to its potential carcinogenic properties.

The molecular formula of this compound is C_7H_7Cl_2N. Its structure consists of a pyridine ring substituted with chlorine and chloromethyl groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as an insecticide precursor and its potential toxicological effects.

Insecticidal Activity

Research indicates that compounds similar to this compound are effective as insecticides. They function by disrupting the nervous system of target insects, leading to paralysis and death. The chlorinated structure enhances their potency against pests, making them valuable in agricultural settings.

Carcinogenic Potential

A significant study conducted by the National Toxicology Program (NTP) assessed the carcinogenicity of related chlorinated pyridines, including this compound. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over an extended period. Results indicated a potential risk for tumor development, particularly subcutaneous fibromas in male rats, although no significant associations were observed in female rats or mice . This suggests that while the compound may have utility in pest control, it poses risks that warrant careful handling and regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
InsecticidalEffective against various insect species; disrupts nervous system function.
CarcinogenicityPotential risk indicated; tumors observed in male rats during long-term study.
Toxicological EffectsBody weight depression noted in mice; indicates possible toxicity at high doses.

Case Studies

  • Insecticide Development : A case study highlighted the synthesis of a new class of insecticides derived from this compound, demonstrating significant efficacy against common agricultural pests. The study noted that modifications to the chlorinated structure could enhance selectivity and reduce non-target effects.
  • Toxicological Assessment : A comprehensive toxicological assessment reviewed the long-term effects of exposure to chlorinated pyridines, including this compound. The findings emphasized the need for protective measures for workers handling these compounds due to their carcinogenic potential .

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3

InChI Key

VWCCSDFSIAVAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCl)Cl

Origin of Product

United States

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